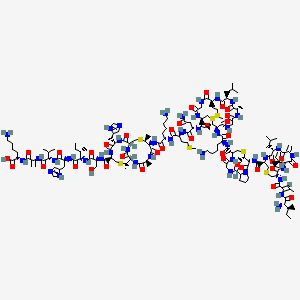
Carnosicacid
Descripción general
Descripción
Carnosicacid is a natural product found in Salvia clevelandii and Salvia officinalis with data available.
Aplicaciones Científicas De Investigación
Health Disorders Treatment : Carnosic acid exhibits antioxidant, anti-inflammatory, and anticancer activities. It is effective in the prevention or treatment of various experimental health disorders, and its action involves modulation of numerous signaling pathways (Bahri, Jameleddine, & Shlyonsky, 2016).
Food, Health, and Cosmetics Industries : Carnosic acid is used in the food, nutritional health, and cosmetics industries due to its antioxidative and antimicrobial properties. It has been the subject of numerous articles and patents, focusing on its applications in food and medicinal contexts (Birtić, Dussort, Pierre, Bily, & Roller, 2015).
Bone Health : Carnosic acid shows potential in treating symptoms of osteoporosis. It attenuates oxidative stress levels in osteoblastic cells and decreases the formation of multinucleated osteoclasts, suggesting a role in bone formation and maintenance (Hagiwara et al., 2015).
Neuroprotective Agent : Carnosic acid is recognized for its neuroprotective role, showing therapeutic efficacy in combating neuronal-injury-induced disorders. Its diverse biological properties, including antioxidant and anti-inflammatory activities, contribute to its therapeutic potential in neurodegenerative disorders (Mirza, Zahid, & Holsinger, 2023).
Anticancer Properties : It exhibits anticancer properties and has shown effectiveness in inhibiting proliferation and augmenting differentiation of human leukemic cells. Carnosic acid works synergistically with other natural anticancer compounds, indicating its potential in cancer therapies (Steiner et al., 2001).
Antiplatelet Activity : Carnosic acid demonstrates significant antiplatelet activity, inhibiting platelet aggregation induced by various agents. This suggests its potential as a novel antiplatelet agent (Lee et al., 2007).
Antioxidant and Antimicrobial Properties for Bone Tissue Engineering : Carnosic acid shows potential for use as an antimicrobial and anti-carcinogenic agent in bone tissue engineering applications (Karadas, Mese, & Ozcivici, 2018).
Anti-inflammatory Effects : It suppresses pro-inflammatory responses and inhibits leukotriene formation, underlying its anti-inflammatory properties (Poeckel et al., 2008).
Antidiabetic Effects : Carnosic acid shows significant improvements in diabetes mellitus by regulating glucose and lipid metabolism, and exhibiting anti-inflammatory and antioxidation properties (Bao et al., 2020).
Protecting Brain Cell Mitochondria : Carnosic acid has been identified as a potential neuroprotective agent due to its action on brain cell mitochondria, crucial in the context of neurodegenerative disorders (Oliveira, 2018).
Propiedades
IUPAC Name |
5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYRORQUOLYVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863239 | |
| Record name | 11,12-Dihydroxyabieta-8(14),9(11),12-trien-20-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carnosicacid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(5-methyl-2-furanyl)methylideneamino]-2-phenoxybenzamide](/img/structure/B8081685.png)

![(4R,5R,7S,8R,9S,11S,13Z,15R,18S,19R,20S,23R)-15-ethyl-4,18-dihydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-21,28-dioxa-1-azatricyclo[21.3.1.14,8]octacos-13-ene-2,3,16,22-tetrone](/img/structure/B8081697.png)



